1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea
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Overview
Description
1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea is an organic compound characterized by the presence of a thiourea group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methylthiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea exerts its effects is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The thiourea group can form strong hydrogen bonds with biological molecules, while the dimethoxyphenyl moiety can engage in hydrophobic interactions, potentially disrupting biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Diethyl 2,5-bis[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylideneamino]thiophene-3,4-dicarboxylate .
Uniqueness
1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea is unique due to the presence of both a thiourea group and a dimethoxyphenyl moiety
Properties
IUPAC Name |
1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-12-11(17)14-13-7-8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3,(H2,12,14,17)/b13-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDCOSXFDKPDTE-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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